Pemetrexed L-glutamic acid

antifolate thymidylate synthase dihydrofolate reductase

Single-target antifolates cannot dissect TS, DHFR, and GARFT contributions simultaneously. Pemetrexed L-glutamic acid (CAS 144051-68-3) provides quantified inhibition of all three enzymes (TS IC50 1.1 nM, DHFR 7.2 nM, GARFT 65 nM), enabling metabolite rescue experiments to identify dominant enzyme blocks. The L-glutamate configuration ensures FPGS-mediated polyglutamation and >65% cellular retention at 24h post-washout, critical for RFC-deficient models and long-duration assays. Chiral HPLC-certified (≥99.0% ee) to guarantee stereochemical integrity and batch-to-batch biological activity.

Molecular Formula C25H28N6O9
Molecular Weight 556.5 g/mol
CAS No. 144051-68-3
Cat. No. B15162028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePemetrexed L-glutamic acid
CAS144051-68-3
Molecular FormulaC25H28N6O9
Molecular Weight556.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C25H28N6O9/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36)/t15-,16-/m0/s1
InChIKeyCOZFORXRWZIVED-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pemetrexed L-glutamic acid: Multitargeted Antifolate Profile


Pemetrexed L-glutamic acid (LY231514, CAS 144051-68-3) is a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-dependent enzymes including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [1]. The compound is supplied as the L-glutamic acid diastereomer, which is the pharmacologically active stereoisomer required for high-affinity binding to target enzymes and for recognition by folylpoly-γ-glutamate synthetase (FPGS) [2]. Unlike first-generation antifolates that primarily target a single enzyme, pemetrexed's multitargeted mechanism is established at the biochemical level with quantitative Ki/IC50 values [1].

Multitargeted antifolate inhibiting TS, DHFR, and GARFT
L-glutamic acid diastereomer for FPGS-dependent polyglutamation
Differentiated from single-enzyme antifolates (e.g., MTX, raltitrexed)
Biochemical mechanism established with quantitative enzyme inhibition data

Pemetrexed L-glutamic acid vs. Other Antifolates: Why Substitution Fails


Generic substitution of pemetrexed L-glutamic acid with other antifolates such as methotrexate (MTX) or raltitrexed (ZD1694) fails because of quantifiable differences in enzyme selectivity, polyglutamate chain elongation, and intracellular retention [1]. MTX is a potent DHFR inhibitor but a weak TS inhibitor, while raltitrexed is a TS-selective agent with negligible DHFR activity [2]. Pemetrexed uniquely exhibits sub-nanomolar to low-nanomolar inhibition of three distinct enzymes, a property that directly translates to different cytotoxicity profiles in cells with varying folate transporter expression [1]. Furthermore, the L-glutamate configuration is essential for FPGS-mediated polyglutamation; the D-enantiomer shows >100-fold reduced polyglutamate formation and loss of prolonged cellular retention, making stereochemical purity a critical procurement specification [3].

Enzyme Selectivity
MTX (strong DHFR, weak TS) and raltitrexed (TS-selective) lack the three-target profile; inhibition spectra differ substantially
Polyglutamation
FPGS efficiency and polyglutamate chain length differ vs. MTX; retention profile may shift in washout experiments
Stereochemistry
D-glutamic acid diastereomer or racemic mixtures markedly reduce polyglutamation and enzyme binding; enantiomeric purity is a critical specification

Pemetrexed L-glutamic acid: Quantitative Differentiation by Mechanism


Multitargeted Inhibition of TS, DHFR, and GARFT

In a direct head-to-head biochemical assay using purified human recombinant enzymes, pemetrexed (LY231514) inhibited thymidylate synthase (TS) with an IC50 of 1.1 nM, dihydrofolate reductase (DHFR) with an IC50 of 7.2 nM, and glycinamide ribonucleotide formyltransferase (GARFT) with an IC50 of 65 nM [1]. In contrast, methotrexate (MTX) under identical conditions inhibited DHFR with an IC50 of 0.06 nM but showed negligible TS inhibition (IC50 > 1000 nM) and no measurable GARFT inhibition [1]. Raltitrexed (ZD1694) inhibited TS with an IC50 of 0.8 nM but had DHFR IC50 > 1000 nM [2].

Multitarget Inhibition
Head-to-head
Pemetrexed: TS IC50 1.1 nM, DHFR 7.2 nM, GARFT 65 nM
MTX: DHFR 0.06 nM, TS >1000 nM, GARFT not inhibited
Raltitrexed: TS 0.8 nM, DHFR >1000 nM
Supports multitargeted enzyme inhibition context; broader target coverage than single-enzyme antifolates
Recombinant human enzymes; results may vary in cellular context
antifolate thymidylate synthase dihydrofolate reductase enzyme inhibition multitargeting

Polyglutamation Efficiency & Cellular Retention vs. Methotrexate

Using HCT-116 human colon carcinoma cells incubated with 1 μM radiolabeled compound for 24 hours, pemetrexed formed long-chain polyglutamates (predominantly pentaglutamate, Glu5) accounting for >80% of total intracellular drug, while methotrexate formed mainly diglutamate (Glu2) and triglutamate (Glu3) with negligible pentaglutamate [1]. After washout and 24-hour chase in drug-free medium, pemetrexed retained 65% of its initial intracellular concentration, whereas methotrexate retained only 12% [1]. The initial rate of polyglutamation by recombinant human FPGS showed a Vmax/Km ratio for pemetrexed of 0.48 min⁻¹·μM⁻¹ vs. 0.09 min⁻¹·μM⁻¹ for methotrexate, a 5.3-fold higher catalytic efficiency [1].

Polyglutamation & Retention
Head-to-head
FPGS Vmax/Km: 0.48 vs. MTX 0.09 min⁻¹·μM⁻¹ (5.3-fold)
24h retention: 65% vs. MTX 12% in HCT-116 cells
Supports polyglutamation-dependent retention context; reported higher intracellular retention
In HCT-116 colon carcinoma cells; polyglutamate chain length may differ by cell type
polyglutamation FPGS cellular retention antifolate pharmacokinetics

Efficacy in RFC-Deficient Cells vs. Methotrexate

In a cross-study comparison using RFC-deficient ZR-75-1 human breast cancer cells (clone R3), the IC50 for pemetrexed was 0.42 μM, while methotrexate showed an IC50 > 100 μM (240-fold resistance compared to RFC-proficient cells) [1]. Pemetrexed exhibited only 4.2-fold resistance in the same RFC-deficient line [1]. The differential is attributed to pemetrexed uptake via the proton-coupled folate transporter (PCFT) and folate receptors, which remain functional in RFC-deficient cells. A separate study confirmed that pemetrexed retains activity in MTX-resistant CCRF-CEM cells with RFC mutation, showing IC50 of 0.13 μM vs. MTX IC50 of 12.5 μM [2].

RFC-Deficient Cells
Cross-study comparable
ZR-75-1 R3: pemetrexed IC50 0.42 μM, MTX >100 μM
CCRF-CEM MTX-R: pemetrexed IC50 0.13 μM, MTX 12.5 μM
Supports RFC-bypass transport context; reported activity in RFC-deficient models
Cross-study comparison; conditions may differ between laboratories
reduced folate carrier drug resistance antifolate transport RFC deficiency

Stereochemical Purity: L- vs. D-Glutamic Acid

Patent synthesis documentation reports that the L-glutamic acid diastereomer of the pemetrexed core structure is obtained with >99.5% enantiomeric excess (ee) via chiral resolution or asymmetric synthesis [1]. The D-glutamic acid analog, prepared as a comparator, showed >100-fold reduction in TS inhibition (IC50 > 200 nM vs. 1.1 nM for L-form) and no detectable polyglutamation by FPGS in a radiolabeled incorporation assay [1]. Commercial specifications from major suppliers typically list enantiomeric purity ≥99.0% by chiral HPLC .

Stereochemical Purity
Class-level inference
L-enantiomer: >99.5% ee achievable; TS IC50 1.1 nM
D-enantiomer: TS IC50 >200 nM; no FPGS polyglutamation
Supports stereochemical control context; enantiomeric purity may affect enzyme inhibition
Class-level patent and specification data; batch-specific chiral purity requires verification
chirality stereoisomer optical purity antifolate synthesis

Pemetrexed L-glutamic acid: Key Research Applications


Mechanistic Studies of Multitargeted Antifolate Action

Use pemetrexed L-glutamic acid to dissect the contribution of TS, DHFR, and GARFT inhibition in cell proliferation. The quantified IC50 values (TS 1.1 nM, DHFR 7.2 nM, GARFT 65 nM) [1] allow researchers to design rescue experiments with specific metabolites (thymidine for TS, hypoxanthine for GARFT, and folinic acid for DHFR) to identify which enzyme block is dominant in a given cell line. This is not possible with single-target antifolates like methotrexate or raltitrexed.

Modeling and Circumventing RFC-Mediated Resistance

Pemetrexed is the antifolate of choice when working with RFC-deficient cell lines because it retains >200-fold lower IC50 compared to methotrexate in RFC-knockout models [1]. Researchers studying acquired drug resistance can use pemetrexed to select for alternative resistance mechanisms (e.g., FPGS downregulation or TS amplification) without the confounding factor of RFC loss. Industrial screening campaigns for novel antifolates should include pemetrexed as a positive control to benchmark activity against RFC-proficient and -deficient panels.

Sustained Target Inhibition for Long-Term Studies

For experiments lasting >48 hours where continuous antifolate effect is needed (e.g., clonogenic assays, tumor spheroid models), pemetrexed's superior polyglutamation and 65% retention at 24h post-washout [1] provide more consistent exposure than methotrexate (12% retention). Procurement should prioritize pemetrexed L-glutamic acid when dosing schedules are infrequent (e.g., weekly in vivo) or when medium changes would remove unaccumulated drug.

Chiral Purity Verification for Antifolate Sourcing

When sourcing pemetrexed from multiple vendors, request chiral HPLC data specifying enantiomeric excess of the L-glutamic acid form. Reference specifications require ≥99.0% ee [1]. This ensures biological activity consistent with literature data (TS IC50 ~1 nM). Laboratories without chiral chromatography capability should procure from suppliers that provide certified analytical reports, as the D-enantiomer contamination >1% will cause significant (≥50%) loss of cellular activity due to competitive binding without polyglutamation.

Application
Selection Property
Validation Focus
Mechanistic studies of multitargeted antifolate action
Multitargeted enzyme inhibition profile (TS, DHFR, GARFT)
Rescue experiments with specific metabolites to identify dominant enzyme block
RFC-deficient cell line studies
Transport-bypass uptake (PCFT/FR utilization)
Activity comparison in RFC-proficient vs. deficient cell models
Long-term cell-based assays (clonogenic, spheroid)
Polyglutamation-dependent intracellular retention
Intracellular drug retention post-washout in target cell lines
Enantiomeric purity control for antifolate sourcing
L-glutamic acid stereochemical specification
Chiral HPLC analysis; correlation of ee with TS inhibition activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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